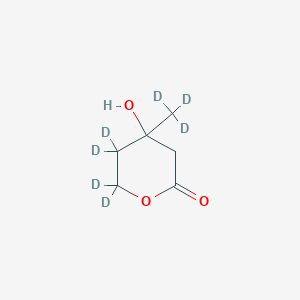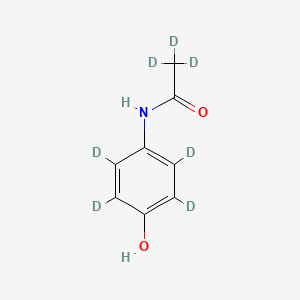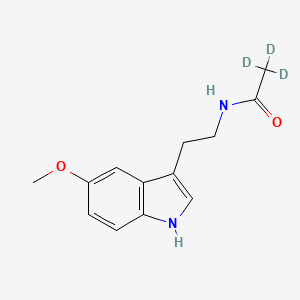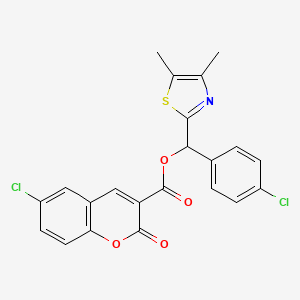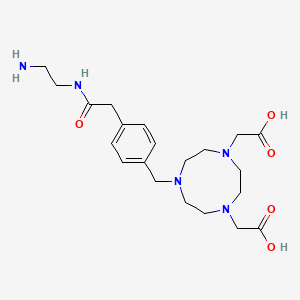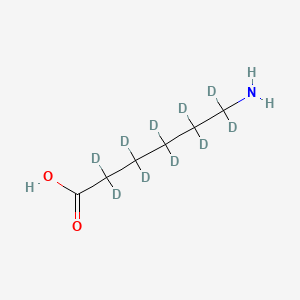
6-Aminocaproic acid-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminocaproic acid-d10 is a deuterium-labeled derivative of 6-Aminocaproic acid, which is a monoamino carboxylic acid. This compound is primarily known for its potent antifibrinolytic properties, making it an effective inhibitor of plasmin and plasminogen . The deuterium labeling in this compound is used to trace and study the compound’s behavior in various biochemical processes.
Méthodes De Préparation
The preparation of 6-Aminocaproic acid-d10 typically involves the alkali hydrolysis of caprolactam. The process includes several steps:
Alkali Hydrolysis: Caprolactam reacts with sodium hydroxide and water at a temperature of 100 to 110°C for 1 to 5 hours.
Neutralization: The hydrolyzed product is cooled to room temperature and neutralized to a pH of 7.5 using dilute sulfuric acid.
Desalination: The neutralized product undergoes electrodialysis for desalination.
Analyse Des Réactions Chimiques
6-Aminocaproic acid-d10 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro group.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol group.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace the amino or carboxylic groups.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.
Applications De Recherche Scientifique
6-Aminocaproic acid-d10 has a wide range of applications in scientific research:
Mécanisme D'action
6-Aminocaproic acid-d10 exerts its effects by binding reversibly to the kringle domain of plasminogen. This binding blocks the activation of plasminogen to plasmin, thereby inhibiting fibrinolysis and reducing bleeding . The molecular targets involved include plasminogen and fibrin, which are crucial in the clotting process.
Comparaison Avec Des Composés Similaires
6-Aminocaproic acid-d10 is similar to other compounds like:
6-Aminocaproic acid: The non-deuterated form, which also inhibits plasmin and plasminogen.
Epsilon-Aminocaproic acid: Another name for 6-Aminocaproic acid, highlighting its structural similarity.
The uniqueness of this compound lies in its deuterium labeling, which allows for detailed tracing and analysis in biochemical studies.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
141.23 g/mol |
Nom IUPAC |
6-amino-2,2,3,3,4,4,5,5,6,6-decadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2 |
Clé InChI |
SLXKOJJOQWFEFD-YXALHFAPSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
SMILES canonique |
C(CCC(=O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
